

T6167923: A Preclinical In-Depth Technical Guide

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Compound of Interest

Compound Name: T6167923

Cat. No.: B8087108

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Abstract

T6167923 is a novel small molecule inhibitor of the Myeloid differentiation primary response 88 (MyD88) signaling pathway, a critical mediator of the innate immune response. Discovered through a large-scale computational screening effort, **T6167923** has demonstrated significant anti-inflammatory properties in preclinical models. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **T6167923**, presenting key data in a structured format and detailing the experimental protocols used in its initial characterization.

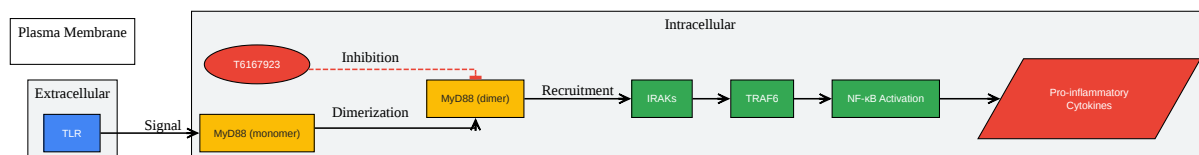
Discovery and Development History

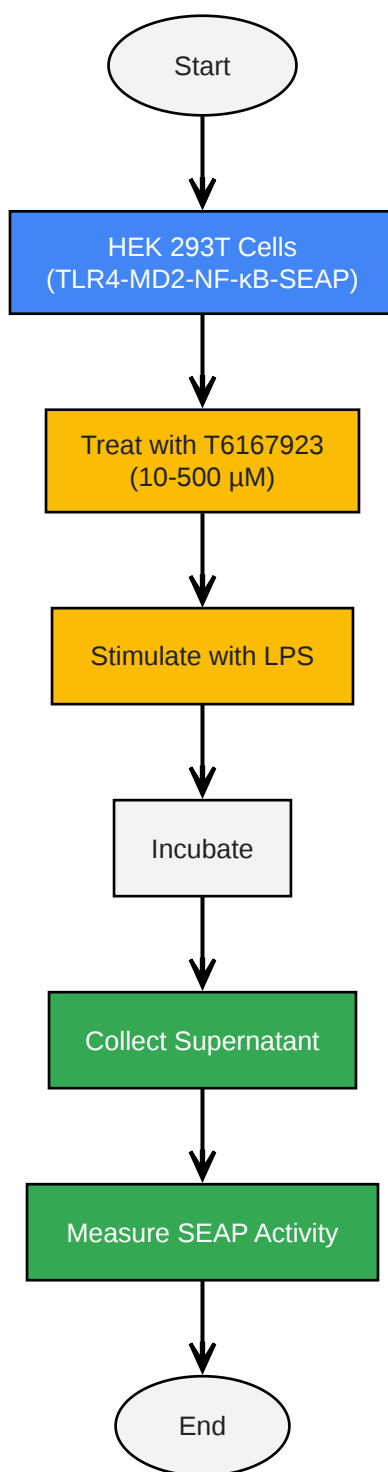
T6167923 was identified from a high-throughput computational screen of over five million drug-like compounds from the ZINC database.^{[1][2]} The primary goal of this screening was to identify small molecules capable of disrupting the homodimerization of the Toll/interleukin-1 receptor (TIR) domain of the MyD88 protein, a crucial step in its signaling cascade.^[1]

The initial in silico screening identified a hit compound, T5910047.^[2] Subsequent optimization of this initial hit, focusing on improving potency and drug-like properties, led to the development of a second generation of compounds, including the more effective **T6167923**.^{[1][2]} Preclinical in vitro and in vivo studies have since validated the anti-inflammatory potential of **T6167923**, although it has not yet progressed to clinical trials.^{[1][2]}

Mechanism of Action

T6167923 exerts its anti-inflammatory effects by selectively inhibiting the MyD88-dependent signaling pathway.^{[3][4]} The core of its mechanism lies in its ability to directly bind to the TIR domain of the MyD88 protein.^[3] This binding physically obstructs the homodimerization of MyD88, a process essential for the recruitment of downstream signaling molecules and the subsequent activation of transcription factors like NF- κ B.^{[2][3][5]} By preventing MyD88 dimerization, **T6167923** effectively blocks the inflammatory cascade at an early and critical juncture, leading to a significant reduction in the production of pro-inflammatory cytokines.^{[1][2]}





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